molecular formula C7H4N4S B8658637 2-(1H-Imidazol-2-yl)-thiazole-4-carbonitrile

2-(1H-Imidazol-2-yl)-thiazole-4-carbonitrile

Cat. No. B8658637
M. Wt: 176.20 g/mol
InChI Key: NGTUNIZCDWOHKN-UHFFFAOYSA-N
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Patent
US07300945B2

Procedure details

To a solution of 2-(1H-Imidazole-2-yl)-thiazole-4-carboxylic acid amide (120 mg) in 2 mL of anhydrous pyridine is added 0.25 mL of POCl3 dropwise at 0° C. The reaction mixture is stirred at the same temperature for 2 hours, poured into ice water, neutralized with solid NaHCO3, and extracted with 5% MeOH in CH2Cl2. The extract is washed with brine, dried and concentrated to a solid. 1H NMR (DMSO): δ 13.45 (br, 1H), 8.82 (s, 1H), 7.38 (s, 1H), 7.12 (s, 1H). LRMS calcd 176, found 177 (MH+).
Name
2-(1H-Imidazole-2-yl)-thiazole-4-carboxylic acid amide
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[S:7][CH:8]=[C:9]([C:11]([NH2:13])=O)[N:10]=1.O=P(Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>N1C=CC=CC=1>[NH:3]1[CH:4]=[CH:5][N:1]=[C:2]1[C:6]1[S:7][CH:8]=[C:9]([C:11]#[N:13])[N:10]=1 |f:2.3|

Inputs

Step One
Name
2-(1H-Imidazole-2-yl)-thiazole-4-carboxylic acid amide
Quantity
120 mg
Type
reactant
Smiles
N1C(=NC=C1)C=1SC=C(N1)C(=O)N
Name
Quantity
0.25 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 5% MeOH in CH2Cl2
WASH
Type
WASH
Details
The extract is washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1C(=NC=C1)C=1SC=C(N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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